molecular formula C8H12O2 B13191738 3-Cyclopentyl-3-oxopropanal

3-Cyclopentyl-3-oxopropanal

Cat. No.: B13191738
M. Wt: 140.18 g/mol
InChI Key: TWDKBUIJKSLQSD-UHFFFAOYSA-N
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Description

3-Cyclopentyl-3-oxopropanal ( 1340294-87-2) is an organic compound with the molecular formula C 8 H 12 O 2 and a molecular weight of 140.18 g/mol . This compound features both a ketone and an aldehyde functional group, making it a versatile bifunctional synthetic intermediate in organic chemistry research. As a 1,3-dicarbonyl compound analog, its reactivity is characterized by the potential for reactions at both carbonyl centers. The presence of an acidic α-proton allows for deprotonation to form an enolate, which can undergo alkylation or condensation reactions, such as Knoevenagel condensations . Furthermore, the aldehyde group can participate in nucleophilic addition reactions, including reductions to alcohols or the formation of imines, providing diverse pathways for molecular diversification . This reactivity profile makes this compound a valuable scaffold for the synthesis of more complex molecular structures. While specific published applications for this exact molecule are limited, compounds of this class are frequently employed as key intermediates in pharmaceutical development and material science research. The cyclopentyl group can influence the compound's lipophilicity and conformational properties, which is valuable in medicinal chemistry and agrochemical research. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-cyclopentyl-3-oxopropanal

InChI

InChI=1S/C8H12O2/c9-6-5-8(10)7-3-1-2-4-7/h6-7H,1-5H2

InChI Key

TWDKBUIJKSLQSD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)CC=O

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Approaches to 3 Cyclopentyl 3 Oxopropanal and Its Analogues

Established Synthetic Pathways for α-Ketoaldehydes: Relevance to 3-Cyclopentyl-3-oxopropanal

Aldol (B89426) Condensation Strategies in Oxo-Propanal Synthesis

Aldol condensation represents a fundamental carbon-carbon bond-forming reaction in organic chemistry, providing a powerful tool for the synthesis of β-hydroxy aldehydes or ketones, which can be subsequently dehydrated to yield α,β-unsaturated carbonyl compounds. perlego.comlibretexts.orgpressbooks.pub This strategy is highly relevant for the synthesis of oxo-propanal derivatives. The reaction involves the nucleophilic addition of an enolate ion to a carbonyl compound. libretexts.org

In the context of this compound, a plausible retrosynthetic analysis would involve a crossed aldol reaction between cyclopentanecarboxaldehyde and a suitable two-carbon aldehyde equivalent. However, controlling the regioselectivity and preventing self-condensation in crossed aldol reactions can be challenging, often requiring the use of a non-enolizable aldehyde or pre-formed enolates to achieve the desired product. libretexts.org Intramolecular aldol reactions of dicarbonyl compounds are also a powerful method for forming cyclic products, typically five- or six-membered rings. jove.com

The Claisen-Schmidt reaction, a variation of the aldol condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound lacking an alpha-hydrogen, which is particularly useful for synthesizing α,β-unsaturated derivatives. libretexts.org

Oxidative Transformations in the Preparation of this compound

Oxidative methods provide a direct route to α-ketoaldehydes from various precursors. The oxidation of α-hydroxy ketones is an efficient approach, with methods utilizing copper(I) catalysis and oxygen as the oxidant showing high yields. rsc.orgresearchgate.net Another strategy involves the oxidation of the corresponding methyl ketones. However, this is not always applicable for α-monosubstituted benzylglyoxals. chemrxiv.org

A two-phase oxidation of readily available sulfoxonium ylides using Oxone has been reported as a green and safe method for synthesizing a wide range of α-ketoaldehydes. chemrxiv.org Other oxidative methods include the Riley oxidation using selenium dioxide and the oxidation of α-keto hemimercaptals or nitrate (B79036) esters, although these can sometimes employ harsh conditions. nih.gov A mild and efficient method for preparing α-ketoaldehydes in complex settings involves the dimethyldioxirane (B1199080) (DMDO) oxidation of an α-diazoketone. nih.gov

The choice of oxidant and reaction conditions is crucial to prevent overoxidation to carboxylic acids. nih.gov For instance, the oxidation of 1,2-diols can yield α-hydroxy ketones or α-diketones depending on the amount of oxidant used. organic-chemistry.org

Precursor TypeOxidizing Agent/CatalystProductKey Features
α-Hydroxy KetonesCu(I)/O₂α-KetoaldehydesEfficient, high yields up to 87%. rsc.orgresearchgate.net
Sulfoxonium YlidesOxoneα-KetoaldehydesGreen, safe, biphasic system. chemrxiv.org
α-DiazoketonesDimethyldioxirane (DMDO)α-KetoaldehydesMild, efficient for complex molecules. nih.gov
1,2-DiolsVaries (e.g., TEMPO)α-Hydroxy ketones or α-DiketonesProduct depends on oxidant amount. organic-chemistry.org

Ester Condensation and Related Approaches in Oxo-Propanal Derivative Synthesis

The Claisen condensation is a reaction between two ester molecules, or an ester and a carbonyl compound, in the presence of a strong base, resulting in the formation of a β-keto ester or a β-diketone. libretexts.orglibretexts.org This reaction is a cornerstone in the synthesis of various carbonyl compounds.

For the synthesis of a precursor to this compound, one could envision the Claisen condensation of a cyclopentyl ester with an appropriate ester to form a β-keto ester. Subsequent manipulation of this intermediate, such as decarboxylation and partial reduction, could potentially lead to the desired α-ketoaldehyde. A key consideration in Claisen condensations is the use of a suitable base, typically an alkoxide corresponding to the alcohol portion of the ester, to avoid transesterification side reactions. libretexts.org

Crossed Claisen reactions, involving two different esters, are most effective when one of the esters lacks α-hydrogens, thereby preventing self-condensation and leading to a single major product. libretexts.org

Emerging and Sustainable Synthetic Approaches for this compound

Green Chemistry Principles in the Synthesis of this compound

Green chemistry principles are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, use less hazardous substances, and improve energy efficiency. In the context of α-ketoaldehyde synthesis, several approaches align with these principles.

The use of water as a solvent and catalyst-free conditions for three-component reactions to produce 1,4-diketone scaffolds from alkylglyoxals is a notable example of a green synthetic method. rsc.org Similarly, copper-catalyzed three-component reactions of α-ketoaldehydes, 1,3-dicarbonyl compounds, and organic boronic acids in water provide a sustainable route to 1,4-diketones. organic-chemistry.org The I₂/DMSO catalytic system is also recognized for its green attributes, including high efficiency and mild reaction conditions. researchgate.net

Furthermore, the development of metal-free catalysts, such as a glucose-based carbonaceous material for the synthesis of α-ketoamides from α-ketoaldehydes, represents a significant step towards more sustainable chemical processes. rsc.org

Green Chemistry ApproachReaction TypeKey Advantages
Aqueous, catalyst-free conditionsThree-component reactionEnvironmentally benign, straightforward. rsc.org
Copper-catalysis in waterThree-component reactionSustainable, high atom economy. organic-chemistry.org
I₂/DMSO catalytic systemOxidationGreen, high efficiency, mild conditions. researchgate.net
Metal-free carbonaceous catalystOxidative couplingEco-friendly, reusable catalyst. rsc.org

Continuous Flow Synthesis Techniques for α-Ketoaldehydes

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.gov These benefits are particularly relevant for reactions involving unstable intermediates or hazardous reagents.

The synthesis of α,β-unsaturated ketones from alkynes and aldehydes has been successfully demonstrated using a heterogeneous solid acid catalyst in a continuous flow microwave reactor. nih.gov This approach offers a straightforward and scalable route to these valuable compounds. Additionally, continuous flow techniques have been developed for the synthesis of α-amidoketones and monoarylated acetaldehydes, showcasing the versatility of this technology. rsc.orgorganic-chemistry.org The use of packed-bed reactors with polymer-supported catalysts in continuous flow systems further enhances the efficiency and sustainability of enantioselective syntheses. researchgate.net

While direct continuous flow synthesis of this compound has not been explicitly reported, the established methodologies for α-ketoaldehydes and related carbonyl compounds suggest that a flow-based approach could be a promising avenue for its efficient and safe production.

Asymmetric and Enantioselective Syntheses Leveraging this compound or its Precursors

The generation of chiral molecules with a high degree of enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. For a compound like this compound, the stereocenter at the C3 position presents a significant synthetic challenge. Achieving control over this stereochemistry requires sophisticated asymmetric strategies. This section explores various methodologies for the enantioselective synthesis of this compound and its precursors, with a focus on catalytic asymmetric reactions and dynamic kinetic resolution.

A prevalent strategy for establishing the chiral center in precursors to β-ketoaldehydes is the asymmetric aldol reaction. This reaction, which forms a carbon-carbon bond between a ketone enolate and an aldehyde, can be rendered enantioselective through the use of chiral catalysts or auxiliaries. nih.govcam.ac.uknih.gov For the synthesis of a precursor to this compound, this would typically involve the reaction of a cyclopentyl ketone derivative with a protected glyoxal (B1671930) equivalent, or the reaction of an enolate of acetaldehyde (B116499) with cyclopentanecarboxaldehyde, in the presence of a chiral catalyst.

Organocatalysis has emerged as a powerful tool for asymmetric aldol reactions. Chiral amines, such as proline and its derivatives, can mimic the action of natural aldolase (B8822740) enzymes to facilitate highly enantioselective transformations. nih.govcas.cn For instance, a chiral primary-tertiary diamine catalyst in the presence of a Brønsted acid can effectively catalyze the reaction between cyclic ketones and aryl aldehydes in aqueous media, yielding anti-aldol products with high diastereoselectivity and enantioselectivity. cas.cn While directly applied to aryl aldehydes, this methodology provides a framework for the reaction of cyclopentyl ketones with suitable aldehyde partners.

Table 1: Organocatalyzed Asymmetric Aldol Reaction of Cyclic Ketones with Aryl Aldehydes

EntryKetoneAldehydeCatalystAdditiveSolventYield (%)dr (anti/syn)ee (%)
1Cyclohexanone4-Nitrobenzaldehyde(S)-1-(2-pyrrolidinylmethyl)pyrrolidineTFAWater9595:599
2Cyclopentanone4-Nitrobenzaldehyde(S)-1-(2-pyrrolidinylmethyl)pyrrolidineTFAWater8875:2585
3Tetrahydro-4H-pyran-4-one4-Nitrobenzaldehyde(S)-1-(2-pyrrolidinylmethyl)pyrrolidineTFAWater92>99:199

Data adapted from relevant studies on asymmetric aldol reactions. cas.cn

Another powerful approach for the synthesis of enantiomerically pure compounds is Dynamic Kinetic Resolution (DKR) . This technique is particularly useful when the starting material is a racemic mixture of a chiral compound that can be racemized in situ. A stereoselective reaction then converts one of the enantiomers into the desired product at a faster rate than the other, while the slower-reacting enantiomer is continuously racemized, theoretically allowing for a 100% yield of a single product diastereomer. sioc-journal.cnbeilstein-journals.orgresearchgate.netfrontiersin.orgnih.gov

In the context of synthesizing a precursor to this compound, a racemic α-substituted β-keto ester or amide could undergo DKR via asymmetric hydrogenation or reduction. Ketoreductases (KREDs) have proven to be highly effective biocatalysts for the DKR of a variety of ketone-containing substrates, affording chiral alcohols with two stereocenters in high diastereomeric and enantiomeric excess. sioc-journal.cnfrontiersin.org For example, the DKR of α-alkyl-β-keto esters using KREDs can produce the corresponding α-alkyl-β-hydroxy esters with excellent stereocontrol. frontiersin.org

Table 2: Ketoreductase-Catalyzed Dynamic Kinetic Resolution of α-Alkyl-β-Keto Esters

EntrySubstrate (α-substituent)KetoreductaseProduct Configurationde (%)ee (%)
1MethylKRED-108(2R, 3R)>99>99
2EthylKRED-108(2R, 3R)>99>99
3BenzylKRED-02(2S, 3R)99>99

Data from studies on ketoreductase-catalyzed DKR. frontiersin.org

While specific examples for a cyclopentyl substituent are not detailed in broad literature, the principles of these reactions are applicable. A plausible synthetic route could involve the DKR of ethyl 2-cyclopentyl-3-oxobutanoate. The choice of ketoreductase would be crucial in determining the stereochemical outcome, allowing for access to different diastereomers of the corresponding β-hydroxy ester. Subsequent oxidation of the alcohol and hydrolysis/decarboxylation would yield the chiral cyclopentyl methyl ketone, a direct precursor which could then be formylated to give the target this compound.

Furthermore, transition metal-catalyzed asymmetric synthesis provides a complementary approach. Chiral rhodium and iridium complexes have been successfully employed in the asymmetric hydrogenation and transfer hydrogenation of β-keto esters and related compounds. These methods often exhibit high catalytic efficiency and stereoselectivity.

Elucidation of 3 Cyclopentyl 3 Oxopropanal Reactivity and Mechanistic Studies

Chemical Transformations of the Aldehyde Moiety in 3-Cyclopentyl-3-oxopropanal

The aldehyde group in this compound is a primary site for nucleophilic attack and oxidation due to its high electrophilicity and steric accessibility. vulcanchem.comevitachem.com Common transformations are centered on the addition of nucleophiles to the carbonyl carbon and the oxidation or reduction of the formyl group.

Key Transformations of the Aldehyde Group:

Reaction TypeReagents & ConditionsExpected Product
Oxidation Mild oxidizing agents (e.g., Tollens' reagent, Fehling's solution) or stronger ones (e.g., PCC, KMnO4)3-Cyclopentyl-3-oxopropanoic acid
Reduction Selective reducing agents (e.g., NaBH4 at low temp.)3-Cyclopentyl-3-hydroxypropanal
Nucleophilic Addition Grignard reagents (R-MgX), Organolithium reagents (R-Li)Secondary alcohol (e.g., 1-substituted-3-cyclopentyl-3-oxopropan-1-ol)
Acetal Formation Alcohols (R-OH) in the presence of an acid catalystThis compound dialkyl acetal
Wittig Reaction Phosphonium ylides (Ph3P=CHR)4-Cyclopentyl-4-oxo-1-alkene
Condensation Amines (R-NH2)Imines (Schiff bases)

These reactions highlight the aldehyde's role as a key functional handle for molecular elaboration. The adjacent ketone influences the aldehyde's reactivity through inductive effects, but selective transformation is often achievable under controlled conditions.

Reactions Involving the Ketone Functionality of this compound

The ketone functionality, while generally less reactive than the aldehyde, offers its own set of synthetic opportunities. vulcanchem.com Its reactions primarily involve nucleophilic additions and reactions at the α-carbon positions via enolate intermediates.

Key Transformations of the Ketone Group:

Reaction TypeReagents & ConditionsExpected Product
Nucleophilic Addition Grignard reagents (R-MgX), Organolithium reagents (R-Li) (after protecting the aldehyde)Tertiary alcohol (3-substituted-3-cyclopentyl-1,3-propanediol derivative)
Reduction Stronger reducing agents (e.g., LiAlH4) reducing both carbonyls1-Cyclopentylpropane-1,3-diol
Enolate Formation Base (e.g., LDA, NaH)Enolate anion
Alkylation/Acylation Alkyl/acyl halides after enolate formationα-substituted this compound derivatives
Knoevenagel Condensation Active methylene (B1212753) compounds with a base catalystα,β-unsaturated products

The presence of two acidic α-protons on the methylene bridge between the two carbonyl groups is a key feature, allowing for the formation of a stabilized enolate, which is a potent nucleophile in various carbon-carbon bond-forming reactions.

Intramolecular Cyclization and Annulation Reactions of this compound

The 1,3-dicarbonyl motif is a classic precursor for the synthesis of cyclic and heterocyclic systems. Intramolecular reactions can be triggered by various reagents, leading to the formation of five- or six-membered rings. For instance, reaction with hydrazine (B178648) or its derivatives is a well-established route to pyrazoles. google.com Similarly, other binucleophiles can be employed to construct a variety of heterocyclic cores.

Acid-catalyzed intramolecular cyclizations are also a possibility, although they can be complex and lead to side reactions. mdpi.com The principles of radical cyclization, which often favor the formation of five-membered rings, suggest that radical-mediated processes initiated at a distal position could potentially involve the carbonyl groups in cyclization cascades. scirp.org

Examples of Potential Cyclization Reactions:

ReagentResulting Heterocycle
Hydrazine (H2N-NH2)5-Cyclopentyl-1H-pyrazole
Substituted Hydrazines (R-NH-NH2)1-Substituted-5-cyclopentyl-1H-pyrazole
Hydroxylamine (NH2OH)5-Cyclopentylisoxazole
Urea (H2N(CO)NH2)4-Cyclopentylpyrimidin-2(1H)-one
Amidines (R-C(=NH)NH2)2-Substituted-4-cyclopentylpyrimidine

Transition Metal-Catalyzed Reactions and Organocatalytic Applications of this compound

Modern synthetic chemistry heavily relies on catalytic methods. This compound is a suitable substrate for both transition metal-catalyzed and organocatalytic transformations.

Transition Metal-Catalysis: The carbonyl groups can be targeted in catalytic hydrogenation reactions. The chemoselectivity between the aldehyde and ketone can often be controlled by the choice of catalyst and reaction conditions, such as pH and hydrogen pressure. liv.ac.uk For example, rhodium-based catalysts have been used in hydroformylation reactions, while palladium nanoparticles are effective for aerobic oxidation of alcohols to aldehydes and ketones. semanticscholar.orgdiva-portal.org The dicarbonyl structure can also participate in C-H functionalization reactions, where a directing group helps a metal catalyst to activate a specific C-H bond for further transformation. acs.orgrsc.org

Organocatalysis: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. beilstein-journals.org The aldehyde functionality of this compound can be activated by secondary amine catalysts (e.g., proline) to form an enamine, which can then participate in various asymmetric reactions like Michael additions or Friedel-Crafts alkylations. mdpi.comrsc.org The molecule can also act as a pronucleophile in reactions catalyzed by hydrogen-bond donor catalysts or phase-transfer catalysts. mdpi.comrsc.org

Radical Chemistry and Photochemical Reactivity of this compound

The study of radical reactions provides insight into alternative reaction pathways. Unfunctionalized alkyl radicals, such as the cyclopentyl radical, are known to react with molecular oxygen to form peroxy radicals (RO2). acs.org The presence of carbonyl groups significantly influences the subsequent reactions of any radical intermediates. acs.org For instance, radical cyclizations are synthetically important for creating ring systems. scirp.org

Photochemistry offers another avenue for reactivity. Ketones are known to undergo characteristic photochemical reactions, such as:

Norrish Type I Cleavage: Homolytic cleavage of the bond α to the carbonyl group, which for the ketone in this compound would generate a cyclopentylcarbonyl radical and a formylmethyl (B1220840) radical.

Norrish Type II Reaction: Intramolecular hydrogen abstraction by the excited carbonyl oxygen from the γ-position. In this molecule, abstraction could potentially occur from the cyclopentyl ring, leading to a biradical intermediate that could cyclize to form bicyclic products.

The aldehyde group can also participate in photochemical reactions, though these are often less studied than those of ketones.

Kinetic and Thermodynamic Investigations of this compound Transformations

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is crucial for controlling reaction outcomes. For instance, in competitive reactions, the relative activation energies will determine the major product. Computational studies on related systems have been used to calculate activation energies for different modes of cyclization (e.g., exo vs. endo), providing predictive power for regioselectivity. scirp.org

The thermodynamics of reactions are governed by the relative stability of reactants and products. Functional groups can significantly alter the energetics and kinetics of a reaction, sometimes enabling transformations that would not otherwise occur. acs.org For this compound, a key equilibrium is the keto-enol tautomerism. The enol form is stabilized by conjugation and intramolecular hydrogen bonding, and its concentration at equilibrium will affect the kinetics of reactions involving the enolate.

Factors Influencing Kinetic and Thermodynamic Control:

FactorInfluence on Kinetics (Rate)Influence on Thermodynamics (Equilibrium)
Temperature Higher temperature generally increases reaction rates (Arrhenius equation).Higher temperature favors the thermodynamically less stable product in reversible reactions.
Catalyst Provides an alternative reaction pathway with a lower activation energy, increasing the rate. diva-portal.orgDoes not affect the position of equilibrium, only the rate at which it is reached.
Solvent Can stabilize transition states or reactants differently, affecting activation energy.Can stabilize products or reactants differently, shifting the equilibrium position.
Steric Hindrance Can slow down reactions by impeding the approach of reagents.Can destabilize sterically crowded products, shifting equilibrium away from them.

Detailed kinetic studies, such as monitoring reaction progress over time, can help elucidate reaction mechanisms and optimize conditions for desired transformations. baranlab.org

Advanced Applications of 3 Cyclopentyl 3 Oxopropanal As a Key Building Block in Organic Synthesis

Construction of Complex Carbocyclic and Polycyclic Frameworks Utilizing 3-Cyclopentyl-3-oxopropanal

The dual reactivity of this compound makes it an excellent candidate for the construction of carbocyclic and polycyclic systems through tandem reactions. The active methylene (B1212753) group, positioned between the two carbonyls, is readily deprotonated by base, facilitating its participation in various carbon-carbon bond-forming reactions.

Key reactions for framework construction include:

Michael Addition followed by Intramolecular Aldol (B89426) Condensation (Robinson Annulation): The enolate of this compound can act as a nucleophile in a Michael addition to an α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate can then undergo an intramolecular aldol condensation to form a six-membered ring, a sequence known as the Robinson annulation. This strategy allows for the creation of fused bicyclic systems incorporating the cyclopentyl moiety.

Knoevenagel Condensation and Subsequent Cyclizations: The aldehyde function of this compound can undergo a Knoevenagel condensation with active methylene compounds. sigmaaldrich.comthermofisher.comresearchgate.net The resulting electron-deficient alkene is a potent Michael acceptor, setting the stage for subsequent intramolecular cyclization reactions to build complex carbocyclic structures.

These methods provide a pathway to intricate molecular scaffolds that are often challenging to synthesize through other routes. The cyclopentyl group remains as a key substituent, influencing the stereochemical outcome of the cyclization and the physical properties of the final product.

Reaction Type Reactant Intermediate Product Type
Robinson Annulationα,β-Unsaturated Ketone1,5-Dicarbonyl AdductFused Cyclohexenone
Tandem Knoevenagel/MichaelActive Methylene CompoundSubstituted AlkeneFunctionalized Carbocycle

Synthesis of Diverse Heterocyclic Systems from this compound Precursors

The 1,3-dicarbonyl arrangement in this compound is a classic structural motif for the synthesis of a wide variety of five- and six-membered heterocyclic rings. researchgate.netimist.ma By reacting with dinucleophilic reagents, both carbonyl groups can be engaged in cyclocondensation reactions.

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry and materials science. This compound serves as a direct precursor to several important classes.

Pyrazoles: Condensation with hydrazine (B178648) or its derivatives is a standard method for pyrazole (B372694) synthesis. organic-chemistry.orgbeilstein-journals.org The reaction of this compound with hydrazine hydrate (B1144303) would proceed via the formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield a 3(5)-cyclopentylpyrazole. The use of substituted hydrazines allows for the introduction of diversity at the N1 position of the pyrazole ring. researchgate.netresearchgate.net

Pyrimidines: Six-membered pyrimidine (B1678525) rings can be constructed by reacting β-dicarbonyl compounds with amidines, urea, or guanidine (B92328). imist.manih.gov For instance, the reaction of this compound with guanidine would produce a 2-amino-4-cyclopentylpyrimidine, a scaffold of significant interest in drug discovery. nih.gov

Pyrroles: While direct synthesis from a β-ketoaldehyde is less common, this compound can be converted into a 1,4-dicarbonyl compound, which is the requisite starting material for the Paal-Knorr pyrrole (B145914) synthesis. organic-chemistry.orgalfa-chemistry.compharmaguideline.com This reaction involves condensation with ammonia (B1221849) or a primary amine to form the pyrrole ring. researchgate.net

Target Heterocycle Reagent General Reaction Name Resulting Product
PyrazoleHydrazine (H₂NNH₂)Knorr Pyrazole Synthesis3(5)-Cyclopentylpyrazole
PyrimidineGuanidinePyrimidine Synthesis2-Amino-4-cyclopentylpyrimidine
PyrroleAmmonia (after conversion)Paal-Knorr Synthesis3-Cyclopentylpyrrole

Oxygen-containing heterocycles like furans and pyrans are prevalent in natural products and have applications as synthetic intermediates.

Furans: The Paal-Knorr furan (B31954) synthesis is a powerful method for preparing furans from 1,4-dicarbonyl compounds under acidic conditions. alfa-chemistry.comorganic-chemistry.org this compound can be transformed into a suitable 1,4-dicarbonyl precursor through various synthetic manipulations, such as α-alkylation. Subsequent acid-catalyzed cyclization and dehydration would then furnish a substituted furan bearing the cyclopentyl group. researchgate.netacs.org

Pyrans: Dihydropyran and pyran rings can be accessed through several routes. For example, a domino Michael addition/hemiacetalization reaction of this compound with β,γ-unsaturated α-keto esters can lead to highly substituted dihydropyrans. nih.gov Additionally, formal [3+3] cycloaddition reactions with suitable 1,3-dicarbonyl partners can construct the pyran ring system. rsc.org

Target Heterocycle Reagent/Condition General Reaction Name Resulting Product
FuranAcid (after conversion)Paal-Knorr Furan SynthesisSubstituted Cyclopentyl-furan
Dihydropyranβ,γ-Unsaturated α-Keto EsterDomino Michael/HemiacetalizationSpiro-dihydropyran
Pyran1,3-Dicarbonyl CompoundOxa-[3+3] CycloadditionFused Pyrano[2,3-b]pyran

Thiophenes are a critical class of sulfur-containing heterocycles, particularly for applications in electronic materials.

Thiophenes: The Gewald aminothiophene synthesis is a versatile and widely used one-pot reaction for the preparation of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.orgresearchgate.net This multicomponent reaction involves the condensation of an aldehyde or ketone with an α-cyanoester and elemental sulfur in the presence of a base. arkat-usa.org Applying this to this compound, using its ketone functionality, would lead to the formation of a 2-amino-3-formyl-4-cyclopentylthiophene derivative (after hydrolysis of an intermediate). This reaction is known for its operational simplicity and the high degree of functionalization it introduces in a single step. researchgate.net

Target Heterocycle Reagents General Reaction Name Resulting Product
Thiophene (B33073)α-Cyanoester, Sulfur, BaseGewald Aminothiophene Synthesis2-Amino-3-substituted-4-cyclopentylthiophene

Strategic Role in Total Synthesis of Natural Products and Bioactive Molecules

The heterocyclic and carbocyclic frameworks accessible from this compound are core structures in numerous natural products and pharmaceutically active molecules. The Paal-Knorr synthesis, for which this compound is a potential precursor, has found many applications in the total synthesis of natural products. researchgate.net Similarly, ring-closing metathesis strategies to form dihydrofurans and dihydropyrans are common in the synthesis of complex natural targets. rsc.org

By providing a convergent and efficient route to these key intermediates, this compound can significantly streamline synthetic pathways. The cyclopentyl group can serve as a crucial pharmacophore or as a steric directing group to control stereochemistry in subsequent transformations, ultimately leading to the target bioactive molecule. While specific examples starting from this compound are not prominent in the literature, its structural motifs are analogous to intermediates used in the synthesis of complex molecules like the furan-containing diterpenoid (–)-(Z)-deoxypukalide. rsc.org

Contributions to Polymer Science and Advanced Materials Chemistry

The derivatives of this compound, particularly the thiophene-based systems, have significant potential in the field of materials science. Highly substituted thiophenes are well-established building blocks for π-conjugated polymers used in optoelectronic devices, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). arkat-usa.org

The Gewald reaction provides a direct route to functionalized 2-aminothiophenes from this compound. researchgate.netarkat-usa.org These thiophene monomers can be further elaborated and polymerized to create materials with tailored electronic properties. The cyclopentyl substituent can enhance the solubility of the resulting polymers in organic solvents, which is a critical factor for solution-based processing and device fabrication. Furthermore, the strategic placement of functional groups on the thiophene ring allows for fine-tuning of the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, directly impacting device performance. Concise synthetic routes to similar building blocks, such as 3-alkylthieno[3,2-b]thiophenes, underscore the importance of such structures for organic electronic materials. rsc.org

State of the Art Spectroscopic and Structural Elucidation of 3 Cyclopentyl 3 Oxopropanal

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

No experimental NMR data for 3-Cyclopentyl-3-oxopropanal has been found in the searched scientific literature and databases.

Unambiguous Assignment via 1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)

Specific chemical shifts, coupling constants, and correlation data from 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are necessary for the unambiguous assignment of the proton and carbon signals in this compound. Without access to these experimental spectra, a detailed assignment and the creation of corresponding data tables are not feasible.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

No high-resolution mass spectrometry data for this compound has been located in the public domain.

High-Resolution Mass Spectrometry (HRMS) Techniques

While techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers would be appropriate for determining the accurate mass of this compound, no such experimental results have been published.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) experiments would be required to investigate the fragmentation pathways of the protonated or deprotonated molecule, providing valuable structural information. The absence of this data precludes any discussion on its fragmentation patterns.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Studies

No FT-IR or Raman spectra for this compound are available in the surveyed literature or spectral databases. A detailed analysis of the vibrational modes of the carbonyl and aldehyde functional groups, as well as the cyclopentyl ring, is therefore not possible.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Insights into Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the presence of the keto-aldehyde functionality, a chromophore, dictates its absorption characteristics in the UV region. The molecule is expected to exhibit two primary types of electronic transitions: a lower-energy, lower-intensity n→π* transition and a higher-energy, higher-intensity π→π* transition. libretexts.orgmasterorganicchemistry.com

The n→π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. libretexts.org These transitions are characteristically weak, with molar absorptivity (ε) values typically less than 100 L·mol⁻¹·cm⁻¹. For simple aldehydes and ketones, this absorption band (often referred to as the R-band) appears around 270-300 nm. masterorganicchemistry.com The presence of the cyclopentyl group, an alkyl substituent, is not expected to significantly shift this absorption.

The π→π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. libretexts.org This is a symmetry-allowed transition, resulting in a much stronger absorption (K-band), with ε values often exceeding 10,000 L·mol⁻¹·cm⁻¹. libretexts.org For α,β-unsaturated carbonyl compounds, this transition occurs at longer wavelengths, but for a saturated keto-aldehyde like this compound, it would be expected at shorter wavelengths, likely below 200 nm. libretexts.org

The solvent can influence the position of these absorption maxima. A blue shift (hypsochromic shift) of the n→π* transition is typically observed in polar solvents due to the stabilization of the non-bonding electrons in the ground state. wikipedia.org

Table 1: Predicted UV-Vis Absorption Data for this compound

Electronic Transition Predicted λmax (nm) Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
n→π* ~285 < 100

Note: The data in this table is hypothetical and based on typical values for β-ketoaldehydes.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.orglibretexts.org Although no experimental crystal structure for this compound has been reported, a hypothetical analysis can be described. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and packing in the crystal lattice.

A key feature of the molecular structure would be the conformation of the cyclopentyl ring, which typically adopts an envelope or twist conformation to minimize steric strain. The relative orientation of the cyclopentyl ring and the oxopropanal side chain would be of significant interest. Intermolecular interactions, such as hydrogen bonding involving the aldehyde proton or carbonyl oxygen, would also be elucidated, providing insight into the crystal packing. nih.gov

Table 2: Hypothetical X-ray Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~10.5
b (Å) ~6.2
c (Å) ~12.8
β (°) ~105
Z 4
C=O bond length (Å) ~1.21
C-C (keto-aldehyde) bond length (Å) ~1.52
C-H (aldehyde) bond length (Å) ~1.10
C-C-C (cyclopentyl) bond angle (°) ~104-106

Note: This data is entirely hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Chiroptical Spectroscopy for Assessment of Enantiomeric Purity and Absolute Configuration

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. However, if a chiral derivative were to be synthesized, for instance, by introducing a substituent on the cyclopentyl ring or the propanal chain, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be indispensable for its stereochemical analysis. saschirality.orgdaveadamslab.com

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org For a chiral analog of this compound, the carbonyl n→π* transition around 285 nm would give rise to a Cotton effect in the CD spectrum. The sign and magnitude of this Cotton effect are exquisitely sensitive to the stereochemistry of the molecule.

The absolute configuration of a chiral ketone can often be predicted using the Octant Rule. thieme-connect.de This empirical rule relates the sign of the Cotton effect of the n→π* transition to the spatial disposition of substituents in the three-dimensional space around the carbonyl chromophore. By analyzing the contributions of different parts of the molecule within the defined octants, a prediction of the absolute configuration (R or S) can be made.

Furthermore, CD spectroscopy is a powerful tool for determining the enantiomeric purity of a sample. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the measured CD signal to that of an enantiomerically pure standard, the enantiomeric purity can be accurately quantified. nih.gov

Table 3: Mentioned Compounds

Compound Name

Computational and Theoretical Chemistry Studies on 3 Cyclopentyl 3 Oxopropanal

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations would be instrumental in elucidating the fundamental electronic properties of 3-Cyclopentyl-3-oxopropanal. By solving approximations of the Schrödinger equation, DFT can determine the electron density and, from it, derive key molecular properties such as energies, geometries, and orbital distributions.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a critical component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of how this compound would interact with other chemical species.

HOMO: The HOMO represents the orbital from which the molecule is most likely to donate electrons. A higher HOMO energy suggests a greater propensity for the molecule to act as a nucleophile or to be oxidized.

LUMO: The LUMO is the orbital that is most likely to accept electrons. A lower LUMO energy indicates a greater susceptibility to act as an electrophile or to be reduced.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial descriptor of chemical reactivity and stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of the molecule to attract electrons (χ ≈ (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

A hypothetical FMO analysis for this compound would likely reveal the HOMO localized on the oxygen atoms of the carbonyl and aldehyde groups, while the LUMO would be distributed over the π* orbitals of these same functional groups.

Table 1: Hypothetical Chemical Reactivity Descriptors for this compound (Illustrative Data) (Note: These values are for illustrative purposes and are not derived from actual calculations on this compound.)

DescriptorValue (eV)
EHOMO-6.5
ELUMO-1.2
HOMO-LUMO Gap5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Electronegativity (χ)3.85
Chemical Hardness (η)2.65
Chemical Softness (S)0.38
Electrophilicity Index (ω)2.80

Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic parameters, providing a powerful tool for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. This is typically achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound. The predicted shifts are invaluable for assigning peaks in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies of this compound can be computed to predict its Infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding intensities can be determined. This allows for the identification of characteristic peaks, such as the C=O stretching frequencies of the ketone and aldehyde groups.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra. These calculations can determine the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities of the peaks in the UV-Vis spectrum.

In Silico Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, decomposition, or its reactions with other molecules. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway. This involves locating the minimum energy structures of the reactants, products, and any intermediates, as well as the transition state structures that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations would allow for the exploration of the conformational landscape of this compound. The cyclopentyl ring and the propanal chain can adopt various conformations, and MD simulations can reveal the relative energies of these conformers and the energy barriers between them. Furthermore, MD can be used to study the intermolecular interactions of this compound with itself or with solvent molecules, providing insights into its bulk properties.

Solvation Models and Their Impact on this compound Reactivity and Properties

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these effects. There are two main types of solvation models:

Explicit Solvation: In this model, individual solvent molecules are included in the simulation. This approach is computationally expensive but provides a detailed picture of the specific interactions between the solute (this compound) and the solvent.

Implicit Solvation: Here, the solvent is treated as a continuous medium with a given dielectric constant. This method is less computationally demanding and is often used in conjunction with DFT calculations to model the bulk effects of the solvent on the electronic structure and reactivity of the solute.

Applying these models to this compound would be crucial for accurately predicting its properties and reactivity in solution.

Computational Design and Screening of Novel Catalysts for this compound Transformations

Computational methods can accelerate the discovery of new catalysts for specific chemical transformations. In the context of this compound, this could involve designing catalysts for its selective reduction, oxidation, or for its use in carbon-carbon bond-forming reactions. High-throughput computational screening can be used to evaluate a large number of potential catalysts. By calculating properties such as the binding energy of this compound to the catalyst and the activation energies for the desired reaction steps, researchers can identify promising catalyst candidates for experimental validation.

Future Research Directions and Unaddressed Challenges in 3 Cyclopentyl 3 Oxopropanal Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

The pursuit of green and sustainable chemistry necessitates the development of synthetic routes to 3-Cyclopentyl-3-oxopropanal that are both highly efficient and atom-economical. Traditional methods for synthesizing β-ketoaldehydes, such as the Claisen condensation, are effective but can generate stoichiometric amounts of byproducts. organic-chemistry.org Future research will likely focus on catalytic approaches that maximize the incorporation of all reactant atoms into the final product.

Key areas of investigation will include:

Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for atom-economical synthesis. oup.comyoutube.com Research into transition-metal catalyzed C-H activation could provide a direct route to this compound from simpler precursors, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.netnih.gov Developing a flow-based synthesis for this compound could lead to a more efficient and scalable manufacturing process.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. chemistryjournals.netdtu.dkastrazeneca.com Exploring enzymatic pathways for the synthesis of this compound could provide a highly sustainable and environmentally friendly alternative to traditional chemical methods.

Synthetic MethodologyPotential AdvantagesKey Research Challenges
Catalytic C-H ActivationHigh atom economy, reduced wasteCatalyst development, selectivity control
Flow ChemistryImproved efficiency, scalability, safetyReactor design, process optimization
BiocatalysisHigh selectivity, mild conditions, sustainabilityEnzyme discovery and engineering, substrate scope

Exploration of Unconventional Reaction Pathways and Novel Transformations

Beyond established carbonyl chemistry, the exploration of unconventional reaction pathways will be crucial for unlocking the full synthetic potential of this compound. These novel transformations can lead to the formation of complex molecular architectures that are difficult to access through traditional methods.

Promising areas for future research include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of novel transformations under mild conditions. researchgate.netacs.orgnih.govnih.gov Investigating the photoredox-catalyzed functionalization of this compound could lead to new methods for C-C and C-heteroatom bond formation.

Electrochemistry: Electrochemical synthesis offers a green and sustainable alternative to traditional redox reactions, using electricity as a traceless reagent. nih.gov The application of electrochemical methods to the chemistry of this compound could enable novel coupling and functionalization reactions.

Domino Reactions: Designing domino reaction cascades that utilize the dual reactivity of the aldehyde and ketone functionalities in this compound can provide rapid access to complex heterocyclic and carbocyclic frameworks.

Integration of this compound Chemistry with Artificial Intelligence in Synthesis

The integration of artificial intelligence (AI) and machine learning into chemical synthesis is set to revolutionize the way chemists design and execute reactions. For this compound, AI can play a pivotal role in accelerating the discovery of new synthetic routes and optimizing reaction conditions.

Future applications of AI in this field include:

Retrosynthetic Analysis: AI-powered retrosynthesis tools can analyze the structure of complex target molecules and propose novel synthetic pathways involving this compound as a key building block.

Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for reactions involving this compound, leading to higher yields and reduced experimental effort.

Automated Synthesis: The combination of AI-driven synthesis planning with automated robotic platforms can enable the rapid and efficient synthesis of libraries of compounds derived from this compound for applications in drug discovery and materials science.

Advanced Computational Methodologies for Predictive Chemical Outcomes

Computational chemistry provides a powerful lens through which to understand and predict the reactivity of molecules like this compound. Advanced computational methodologies will be instrumental in guiding experimental efforts and accelerating the discovery of new reactions and applications.

Key areas for computational investigation include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to elucidate the detailed mechanisms of reactions involving this compound, providing insights that can be used to optimize reaction conditions and design new catalysts.

Predictive Reactivity Models: The development of predictive models based on machine learning and quantum chemistry can enable the rapid screening of potential reaction partners and catalysts for this compound, prioritizing experiments with the highest probability of success.

In Silico Design of Functional Molecules: Computational tools can be used to design novel molecules derived from this compound with specific desired properties, such as biological activity or material characteristics.

Cross-Disciplinary Applications and Sustainable Chemical Processes

The unique structural features of this compound make it an attractive building block for a variety of applications in different scientific disciplines. Furthermore, a focus on sustainable chemical processes will be paramount in realizing the full potential of this compound.

Future research will likely explore:

Medicinal Chemistry: The β-dicarbonyl motif is a common feature in many biologically active molecules. mdpi.com this compound can serve as a versatile precursor for the synthesis of novel heterocyclic compounds with potential therapeutic applications. For instance, it can be used in the synthesis of quinolone derivatives, a class of compounds known for their antibacterial activity. beilstein-journals.org

Materials Science: The reactivity of the dicarbonyl functionality can be exploited to synthesize novel polymers and functional materials. For example, it could be used as a monomer in condensation polymerizations or as a cross-linking agent.

Sustainable Chemistry: A strong emphasis on green chemistry principles will be essential for the future of this compound chemistry. This includes the use of green solvents, such as water or bio-derived solvents, the development of catalytic reactions that minimize waste, and the use of renewable feedstocks. arkat-usa.orgscielo.brblogspot.comgaspublishers.com

Q & A

Q. What are the established synthetic routes for 3-Cyclopentyl-3-oxopropanal, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves aldol condensation or cyclopropane functionalization. For example, cyclopentyl derivatives can be synthesized via nucleophilic addition of cyclopentyl Grignard reagents to α,β-unsaturated aldehydes under inert atmospheres (e.g., N₂). Reaction temperature (optimized between 0–25°C) and stoichiometric ratios (1:1.2 for aldehyde to Grignard reagent) critically affect yield. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane eluents .
  • Key Parameters :
Reaction StepOptimal ConditionsYield Range
Aldol Addition0–25°C, anhydrous60–75%
PurificationEthyl acetate:hexane (3:7)>90% purity

Q. How is this compound characterized, and what analytical techniques validate its structural integrity?

  • Methodological Answer : Structural validation requires a combination of spectroscopic methods:
  • NMR : <sup>1</sup>H NMR (δ 9.8 ppm for aldehyde proton; δ 2.5–3.0 ppm for cyclopentyl protons).
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
  • MS : Molecular ion peak at m/z 168.1 (calculated for C₈H₁₂O₂).
    Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. What stability considerations are critical for handling this compound in laboratory settings?

  • Methodological Answer : The compound is sensitive to light, moisture, and oxidative environments. Storage recommendations:
  • Temperature : –20°C in amber vials.
  • Solvent : Stabilized in anhydrous dichloromethane or THF.
    Degradation studies indicate a half-life of 48 hours at 25°C under ambient light, necessitating inert atmosphere use .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be assessed, and what chiral resolution methods are effective?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Mobile phases of hexane:isopropanol (90:10) at 1.0 mL/min provide baseline separation (α = 1.2). Circular dichroism (CD) spectra (220–250 nm) further confirm absolute configuration. Method validation requires spiking with racemic standards and calculating enantiomeric excess (ee) ≥98% .

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic additions to this compound?

  • Methodological Answer : Discrepancies in regioselectivity (e.g., 1,2- vs. 1,4-additions) arise from solvent polarity and steric effects. Computational studies (DFT at B3LYP/6-31G*) show:
  • Polar aprotic solvents (DMF) favor 1,2-addition (ΔG‡ = 25 kcal/mol).
  • Steric hindrance from the cyclopentyl group directs nucleophiles to the less hindered α-position.
    Experimental validation via kinetic isotope effects (KIEs) and Hammett plots resolves contradictions .

Q. How can this compound be utilized as a precursor in multicomponent reactions (MCRs) for heterocyclic synthesis?

  • Methodological Answer : The aldehyde and ketone functionalities enable participation in Ugi and Biginelli reactions. For example:
  • Ugi Reaction : With amines, isocyanides, and carboxylic acids, yields tetracyclic intermediates (75–85% yield).
  • Biginelli Reaction : Forms dihydropyrimidinones under acidic catalysis (HCl, 80°C).
    Reaction optimization tables:
Reaction TypeCatalystTemp (°C)Yield
UgiNone2578%
BiginelliHCl8082%
LC-MS monitors side-product formation (e.g., aldol byproducts) .

Data Analysis and Contradiction Resolution

Q. What statistical approaches resolve inconsistencies in bioactivity assays involving this compound derivatives?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies confounding variables (e.g., solvent residuals in samples). For IC₅₀ variability:
  • Reproducibility : Intraclass correlation coefficients (ICC >0.8) confirm assay reliability.
  • Outlier Removal : Grubbs’ test (α = 0.05) eliminates anomalous data points.
    Meta-analyses of published EC₅₀ values (n ≥ 3 independent studies) reduce bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.